4,7-Benzothiazoledione, 2-methyl-

Description

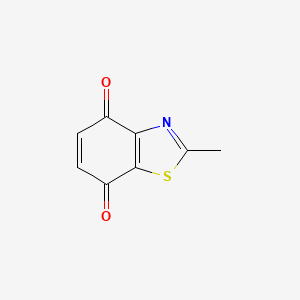

4,7-Benzothiazoledione, 2-methyl- (CAS: 839675-46-6) is a benzothiazole derivative characterized by a bicyclic structure comprising a benzene ring fused with a thiazole ring. The compound features two ketone groups at positions 4 and 7 and a methyl substituent at position 2 (Figure 1). Its molecular formula is C₈H₅NO₂S, with a molecular weight of 179.199 g/mol . The presence of the methyl group enhances steric and electronic effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor or intermediate in synthesizing pharmacologically active derivatives, such as kinase inhibitors and luminescent materials .

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c1-4-9-7-5(10)2-3-6(11)8(7)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLRKZIPVIULOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461188 | |

| Record name | 4,7-Benzothiazoledione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839675-46-6 | |

| Record name | 4,7-Benzothiazoledione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 2-methyl- typically involves the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with 2-methyl-1,4-benzoquinone under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of 4,7-Benzothiazoledione, 2-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 2-methyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives with different properties and applications .

Scientific Research Applications

4,7-Benzothiazoledione, 2-methyl- has a wide range of scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of 4,7-Benzothiazoledione, 2-methyl- and Analogues

Substituent Effects on Bioactivity

- Ryuvidine (2-methyl-5-[(4-methylphenyl)amino] derivative) exhibits potent CDK4 inhibitory activity due to the electron-withdrawing 4-methylphenylamino group at position 5, which enhances binding affinity . In contrast, the parent compound 4,7-Benzothiazoledione, 2-methyl- lacks this substituent, limiting its direct pharmacological utility but making it a versatile scaffold.

- 2-Methyl benzimidazole demonstrates antioxidant properties via radical scavenging (DPPH assay), attributed to the aromatic benzimidazole core . While structurally distinct from benzothiazolediones, its activity highlights the importance of heterocyclic systems in medicinal chemistry.

Impact of Substituents on Physicochemical Properties

- Molecular Weight and Solubility: The addition of a 4-methylphenylamino group in Ryuvidine increases molecular weight to 284.33 g/mol, reducing aqueous solubility compared to the parent compound (179.20 g/mol) .

- In contrast, amino-substituted derivatives (e.g., 2-Amino-4,7-dihydro-6(5H)-benzothiazolone) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Research Findings and Trends

- While 4,7-Benzothiazoledione, 2-methyl- lacks such groups, functionalization at positions 4 and 7 could unlock similar properties.

- Biological Activity : Substitution patterns critically determine bioactivity. For instance, the 2-methyl group in benzothiazolediones enhances metabolic stability compared to unsubstituted analogues, as seen in kinase inhibitor studies .

Q & A

Q. What are the established synthetic routes for 4,7-Benzothiazoledione, 2-methyl-, and how can reaction conditions be optimized?

The synthesis of 4,7-Benzothiazoledione derivatives typically involves cyclization reactions of substituted aromatic amines with sulfur-containing precursors. For example, brominated analogs like 4,7-dibromo-2-methylbenzothiazole are synthesized via bromination of thioacetamide intermediates under controlled conditions . Key optimization parameters include:

- Temperature : Reactions often require reflux (e.g., 55–100°C) to ensure complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., THF/Et₃N mixtures) improve yield by stabilizing intermediates.

- Catalysts : Palladium or copper catalysts enhance cross-coupling reactions for functionalization .

A table summarizing optimized conditions:

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | HBr/AcOH, 80°C, 12 h | 65–70 | |

| Cyclization | THF/Et₃N, Pd(PPh₃)₂Cl₂, 55°C, 6 h | 75–80 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing 4,7-Benzothiazoledione, 2-methyl-?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 285.07 for C₁₅H₁₂N₂O₂S) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

Q. What biological activities are associated with 4,7-Benzothiazoledione, 2-methyl-?

The compound (alias Ryuvidine) exhibits CDK4 inhibition , disrupting cell cycle progression in cancer models . Preliminary studies also suggest:

- Antimicrobial activity : Thiazole derivatives show efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .

- Antitumor potential : Inhibition of β-catenin/TCF4 signaling in colorectal cancer cell lines (IC₅₀ = 2.5 µM) .

Advanced Research Questions

Q. How can mechanistic insights into the CDK4 inhibition of 4,7-Benzothiazoledione, 2-methyl- be elucidated?

Advanced approaches include:

Q. What challenges arise in crystallographic studies of 4,7-Benzothiazoledione derivatives, and how are they resolved?

Challenges include:

- Crystal polymorphism : Solvent-dependent packing variations (e.g., ethanol vs. acetonitrile recrystallization).

- Thermal motion : High flexibility of the benzothiazole ring requires low-temperature (100 K) X-ray diffraction .

Solutions: - DFT calculations : Optimizing molecular geometry to guide crystallographic refinement .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

Discrepancies may stem from:

Q. What strategies enhance the selectivity of 4,7-Benzothiazoledione derivatives for specific signaling pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.